2-Chloro-8-ethoxyquinoxaline
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Overview
Description
2-Chloro-8-ethoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. The molecular formula of this compound is C10H9ClN2O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-ethoxyquinoxaline can be achieved through various methods. One common method involves the reaction of 2-chloroquinoxaline with ethyl alcohol in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-ethoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form different derivatives.
Reduction Reactions: The quinoxaline ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoxaline derivative, while oxidation can produce a quinoxaline N-oxide .
Scientific Research Applications
2-Chloro-8-ethoxyquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Chloro-8-ethoxyquinoxaline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with cellular processes. For example, it has been shown to inhibit the replication of certain viruses by targeting viral enzymes and disrupting their life cycle .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-ethoxyquinoxaline
- 2-Chloro-6-methoxyquinoxaline
- 2,7-Dichloroquinoxaline
Uniqueness
2-Chloro-8-ethoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 8-position and chlorine at the 2-position make it a valuable compound for various applications, distinguishing it from other quinoxaline derivatives .
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-8-ethoxyquinoxaline |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-8-5-3-4-7-10(8)13-9(11)6-12-7/h3-6H,2H2,1H3 |
InChI Key |
RCJLULMJZDHQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=NC=C(N=C21)Cl |
Origin of Product |
United States |
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